molecular formula C13H16N2 B13613848 3-(pyrrolidin-3-ylmethyl)-1H-indole

3-(pyrrolidin-3-ylmethyl)-1H-indole

Cat. No.: B13613848
M. Wt: 200.28 g/mol
InChI Key: FMNOZIULYLZSPT-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-ylmethyl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole structure. The indole moiety is a common structural motif in many natural products and pharmaceuticals, while the pyrrolidine ring is known for its versatility in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyrrolidin-3-ylmethyl)-1H-indole typically involves the construction of the pyrrolidine ring followed by its attachment to the indole moiety. One common method involves the use of primary amines and diols catalyzed by a Cp*Ir complex, which allows for the efficient formation of pyrrolidines . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at high temperatures and pressures in a continuous tube reactor, followed by multistage purification and separation.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-3-ylmethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(Pyrrolidin-3-ylmethyl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins, leading to various biological effects . The indole moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the indole and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

3-(Pyrrolidin-3-ylmethyl)-1H-indole is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to the indole structure, which is known for its significant role in various biological systems. The indole moiety is characterized by a fused benzene and pyrrole ring, contributing to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. A study highlighted that similar compounds can reduce cell viability in breast cancer cell lines, suggesting potential for this compound in cancer therapy .
  • Antimicrobial Effects : Compounds within the indole family have shown effectiveness against various bacterial and fungal strains. The presence of the pyrrolidine moiety may enhance these properties by improving solubility and bioavailability.
  • Neuropharmacological Effects : Indoles are also noted for their effects on the central nervous system. Some derivatives have been linked to antidepressant activities through modulation of neurotransmitter systems .

The mechanisms through which this compound exerts its biological effects may involve:

  • Receptor Binding : Indole derivatives often interact with G-protein coupled receptors (GPCRs), which play a crucial role in signal transduction pathways. This interaction can lead to various physiological responses, including modulation of mood and pain perception .
  • Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to programmed cell death. This has been observed in studies involving related indole compounds where cytotoxic effects were noted against cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives similar to this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated reduced viability in MDA-MB-231 breast cancer cells at low concentrations (6.25 μM).
Antimicrobial ActivityShowed effectiveness against various bacterial strains, highlighting the potential for therapeutic applications.
Neuropharmacological EffectsSuggested antidepressant effects through receptor modulation, indicating broader therapeutic potential.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-(pyrrolidin-3-ylmethyl)-1H-indole

InChI

InChI=1S/C13H16N2/c1-2-4-13-12(3-1)11(9-15-13)7-10-5-6-14-8-10/h1-4,9-10,14-15H,5-8H2

InChI Key

FMNOZIULYLZSPT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CNC3=CC=CC=C32

Origin of Product

United States

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